ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate
Overview
Description
Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate typically involves the reaction of 7,8-dimethoxy-4-chloro-2H-chromen-2-one with ethyl acetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 4-position of the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticoagulant properties and potential use in treating cardiovascular diseases.
Mechanism of Action
The mechanism of action of ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial and anticancer effects. The compound’s ability to chelate metal ions also contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxycoumarin: Known for its anticoagulant and anticancer properties.
4-Methylcoumarin: Used in the synthesis of pharmaceuticals and as a fragrance ingredient.
Coumarin-3-carboxylic acid: Investigated for its anti-inflammatory and antimicrobial activities.
Uniqueness
Ethyl (7,8-dimethoxy-2-oxo-2H-chromen-4-yl)acetate stands out due to its specific substitution pattern, which enhances its solubility and reactivity compared to other coumarin derivatives. This unique structure allows for a broader range of chemical modifications and applications in various fields .
Properties
IUPAC Name |
ethyl 2-(7,8-dimethoxy-2-oxochromen-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-4-20-12(16)7-9-8-13(17)21-14-10(9)5-6-11(18-2)15(14)19-3/h5-6,8H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFQNTRRXWNKHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)OC2=C1C=CC(=C2OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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